molecular formula C15H17NO3 B13492164 3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13492164
M. Wt: 259.30 g/mol
InChI Key: BPADMYXMCRTAGW-UHFFFAOYSA-N
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Description

3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom. The presence of the nitrogen atom in the bicyclic structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often involve the use of reducing agents such as sodium ethoxide in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach to synthesizing azabicyclo compounds can be adapted for large-scale production. This typically involves optimizing the reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the acetyl and carboxylic acid groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development . Additionally, its physicochemical properties make it useful in the study of molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

3-acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-11(17)16-9-14(12-5-3-2-4-6-12)7-15(8-14,10-16)13(18)19/h2-6H,7-10H2,1H3,(H,18,19)

InChI Key

BPADMYXMCRTAGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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